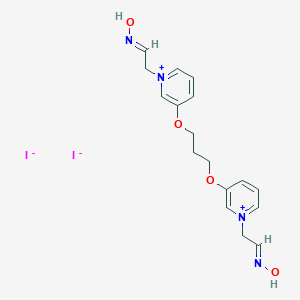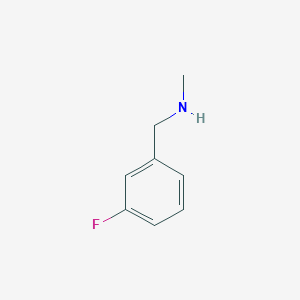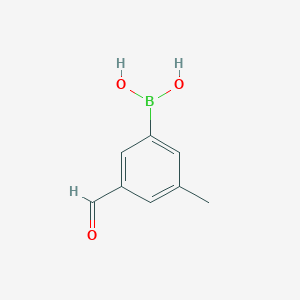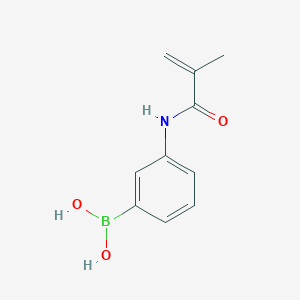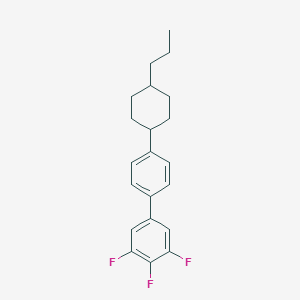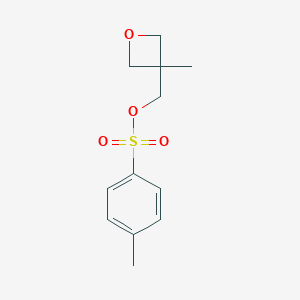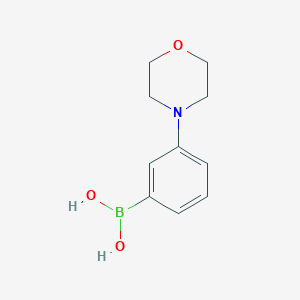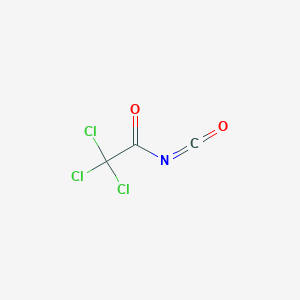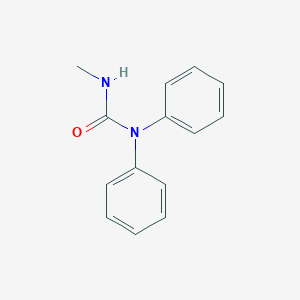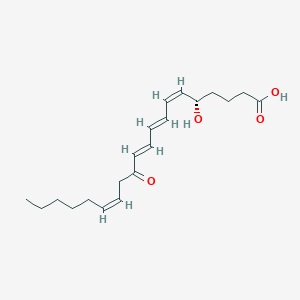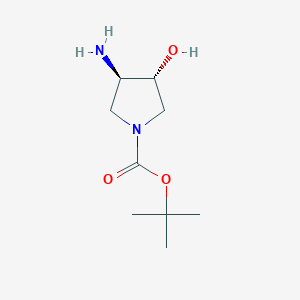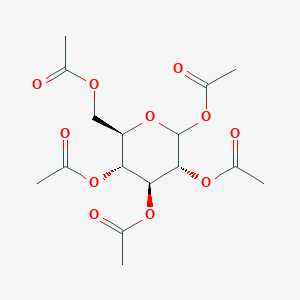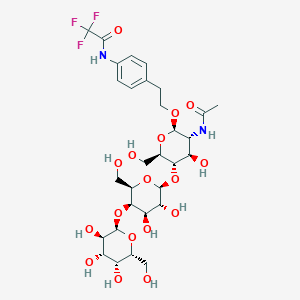
Teggag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teggag is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrroloquinoline quinones (PQQs). Teggag has been found to possess unique properties that make it a promising candidate for use in biomedical and environmental applications. In
Wirkmechanismus
The mechanism of action of Teggag is not fully understood. However, it is believed that Teggag exerts its effects by interacting with various enzymes and proteins in the body. Teggag has been found to stimulate the production of mitochondrial biogenesis, which leads to increased energy production in cells. It also activates the expression of genes involved in the antioxidant defense system, which helps to protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
Teggag has been found to have various biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy in cells. Teggag has also been found to increase the expression of genes involved in the antioxidant defense system, which helps to protect cells from oxidative stress. In addition, Teggag has been found to reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Teggag in lab experiments is its unique properties. Teggag has been found to possess antioxidant, neuroprotective, anti-inflammatory, and antimicrobial properties, making it a versatile compound for use in various fields. However, one of the limitations of using Teggag in lab experiments is its cost. Teggag is a synthetic molecule that requires a multi-step synthesis process, which can be expensive.
Zukünftige Richtungen
There are several future directions for Teggag research. In biomedical research, Teggag has the potential to be used as a therapeutic agent for the treatment of neurodegenerative diseases and other conditions characterized by oxidative stress and inflammation. In environmental research, Teggag has the potential to be used as a bioremediation agent for the removal of heavy metals and other pollutants from contaminated soil and water. Further research is needed to fully understand the mechanism of action of Teggag and its potential applications in various fields.
Conclusion:
In conclusion, Teggag is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in various fields. It possesses unique properties that make it a promising candidate for use in biomedical and environmental applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Teggag have been explored in this paper. Further research is needed to fully understand the potential of Teggag in various fields.
Synthesemethoden
Teggag is a synthetic molecule that can be prepared through a multi-step process. The synthesis of Teggag involves the reaction of a pyrrole with an aldehyde to form a pyrrole aldehyde intermediate. The intermediate is then reacted with a primary amine to form a pyrroloquinoline ring system. The resulting compound is then subjected to further chemical modifications to produce Teggag.
Wissenschaftliche Forschungsanwendungen
Teggag has been extensively studied for its potential applications in various fields. In biomedical research, Teggag has been found to possess antioxidant and neuroprotective properties. It has been shown to protect neurons from oxidative stress and prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Teggag has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
In environmental research, Teggag has been found to have the potential to be used as a bioremediation agent. It can be used to remove heavy metals and other pollutants from contaminated soil and water. Teggag has also been found to have antimicrobial properties and can be used as a disinfectant.
Eigenschaften
CAS-Nummer |
139886-73-0 |
|---|---|
Produktname |
Teggag |
Molekularformel |
C30H43F3N2O17 |
Molekulargewicht |
760.7 g/mol |
IUPAC-Name |
N-[4-[2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C30H43F3N2O17/c1-11(39)34-17-19(41)24(15(9-37)49-26(17)47-7-6-12-2-4-13(5-3-12)35-29(46)30(31,32)33)51-28-23(45)21(43)25(16(10-38)50-28)52-27-22(44)20(42)18(40)14(8-36)48-27/h2-5,14-28,36-38,40-45H,6-10H2,1H3,(H,34,39)(H,35,46)/t14-,15-,16-,17-,18+,19-,20+,21-,22-,23-,24-,25+,26-,27-,28+/m1/s1 |
InChI-Schlüssel |
JCJAEDXFONBNIP-PTPTXAFISA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCC2=CC=C(C=C2)NC(=O)C(F)(F)F)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Andere CAS-Nummern |
139886-73-0 |
Synonyme |
2-(p-trifluoroacetamidophenyl)ethyl O-alpha-D-galactopyranosyl-(1-4)-O-beta-D-galactopyranosyl-(1-4)-2-acetamido-2-deoxy-beta-D-glucopyranoside 2-(p-trifluoroacetamidophenyl)ethyl O-galactopyranosyl-(1-4)-O-galactopyranosyl-(1-4)-2-acetamido-2-deoxy-glucopyranoside TEGGAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



